molecular formula C9H10ClN3 B6263620 isoquinoline-5,8-diamine hydrochloride CAS No. 1803607-71-7

isoquinoline-5,8-diamine hydrochloride

Cat. No.: B6263620
CAS No.: 1803607-71-7
M. Wt: 195.65 g/mol
InChI Key: ZUCDQUDHIYZION-UHFFFAOYSA-N
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Description

Isoquinoline-5,8-diamine hydrochloride is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which is a structural isomer of quinoline. Isoquinoline and its derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoquinoline-5,8-diamine hydrochloride can be synthesized through several methods. One common method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as initial compounds. The reaction proceeds through cyclization under acidic conditions to produce isoquinoline derivatives . Another method involves the use of metal catalysts, such as Ir(III) or Ru(II), to catalyze the C-H bond functionalization and annulation reactions .

Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the use of coal tar as a raw material. Isoquinoline can be isolated from coal tar through fractional crystallization of the acid sulfate. This method exploits the fact that isoquinoline is more basic than quinoline, allowing for selective extraction .

Chemical Reactions Analysis

Types of Reactions: Isoquinoline-5,8-diamine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the electron density at different positions of the isoquinoline ring .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include bromine for bromination, sulfuric acid for Skraup synthesis, and various metal catalysts for C-H bond functionalization .

Major Products Formed: The major products formed from these reactions include brominated isoquinoline derivatives, N-oxides, and various substituted isoquinolines. These products have significant applications in medicinal chemistry and other fields .

Scientific Research Applications

Mechanism of Action

The mechanism of action of isoquinoline-5,8-diamine hydrochloride involves its interaction with molecular targets and pathways in the body. Isoquinoline derivatives can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, some isoquinoline derivatives inhibit the activity of certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Isoquinoline-5,8-diamine hydrochloride can be compared with other similar compounds such as quinoline, benzylisoquinoline, and tetrahydroisoquinoline. While all these compounds share a similar heterocyclic structure, this compound is unique due to its specific substitution pattern and the presence of the diamine group. This uniqueness contributes to its distinct biological activities and applications .

List of Similar Compounds:

Properties

CAS No.

1803607-71-7

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

isoquinoline-5,8-diamine;hydrochloride

InChI

InChI=1S/C9H9N3.ClH/c10-8-1-2-9(11)7-5-12-4-3-6(7)8;/h1-5H,10-11H2;1H

InChI Key

ZUCDQUDHIYZION-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NC=CC2=C1N)N.Cl

Purity

91

Origin of Product

United States

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